molecular formula C18H19N3O B2906163 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide CAS No. 868978-06-7

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2906163
CAS No.: 868978-06-7
M. Wt: 293.37
InChI Key: HIDIXISHJHWNHA-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is a compound belonging to the class of imidazopyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an additional phenylacetamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other energy-efficient techniques to promote the desired reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazopyridine derivatives .

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar applications in medicinal chemistry.

    2-methylimidazo[1,2-a]pyridine: A closely related compound with similar structural features and reactivity.

Uniqueness

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDIXISHJHWNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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